molecular formula C7H12BrN3 B1288884 [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine CAS No. 847818-54-6

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine

Cat. No.: B1288884
CAS No.: 847818-54-6
M. Wt: 218.09 g/mol
InChI Key: PFLATUFKWOFXNU-UHFFFAOYSA-N
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Description

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is a chemical compound with the molecular formula C7H12BrN3. It is a versatile compound used in various scientific research applications due to its unique properties and structure. This compound is part of the pyrazole family, which is known for its diverse biological and chemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine typically involves the reaction of 4-bromopyrazole with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is used in a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs due to its potential biological activities.

    Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Bromopyrazol-1-yl)ethyl]diethylamine: Similar in structure but with ethyl groups instead of methyl groups.

    [2-(4-Chloropyrazol-1-yl)ethyl]dimethylamine: Similar but with a chlorine atom instead of a bromine atom.

    [2-(4-Methylpyrazol-1-yl)ethyl]dimethylamine: Similar but with a methyl group instead of a bromine atom.

Uniqueness

[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLATUFKWOFXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618923
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-54-6
Record name 4-Bromo-N,N-dimethyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847818-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrazole (5 g, 34 mmol) in DMF were added K2CO3 (11.75 g, 85.03 mmol, 2.5 eq.) and 2-chloro-N,N-dimethylethanamine HCl (7.35 g, 51 mmol, 1.5 eq) and the mixture was stirred at RT for 12 h. The mixture was quenched with water and extracted with DCM (3×150 ml). The combined organic layer was washed with water, brine and dried over sodium sulphate. The solvent was distilled off to afford the crude residue which was purified by column chromatography (60-120 silica gel, 1% methanol in DCM) to give the product in 86% yield (6.4 g). 1H NMR (300 MHz, DMSO-d6): δ 7.95 (s, 1H), 7.25 (s, 1H), 4.18 (t, 2H), 2.61 (t, 2H), 2.15 (s, 6H); LC-MS (ESI): Calculated mass: 218.09; Observed mass: 219.8[M+H]+ (RT: 0.439 min).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

4-bromopyrazole (100 mg, 0.680 mmol, available from Aldrich), cesium carbonate (333 mg, 1.021 mmol) and 1-bromo-2-chloroethane (0.085 mL, 1.021 mmol, available from Aldrich) were suspended in N,N-Dimethylformamide (DMF) (2 mL) and heated to 60° C. under microwave conditions in a Biotage Initiator for 1 hour. 2M dimethylamine in THF (1.701 mL, 3.40 mmol) added and the mixture allowed to stand over the weekend. The mixture was heated to 60° C. under microwave conditions in a Biotage Initiator for 1 hour, then to 100° C. under microwave conditions in a Biotage Initiator for 2 hours. The mixture was filtered, evaporated to 13 mbar, loaded on to a 5 g SCX cartridge and eluted with MeOH (25 ml) followed by 2M methanolic ammonia (25 ml). The basic fraction was evaporated to a colourless oil (99 mg). LCMS (Method C): Rt=0.43, MH+=218
Quantity
100 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
333 mg
Type
reactant
Reaction Step Two
Quantity
0.085 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.701 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

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